molecular formula C10H12Cl3N3 B009586 Nemazoline hydrochloride CAS No. 111073-18-8

Nemazoline hydrochloride

Cat. No.: B009586
CAS No.: 111073-18-8
M. Wt: 280.6 g/mol
InChI Key: ASIGTNNPGBMHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nemazoline hydrochloride is a chemical compound known for its use as a nasal decongestant. It exhibits alpha 1-agonist and alpha 2-antagonist activity, making it effective in reducing nasal congestion. This compound has been found to be more effective and longer-lasting than oxymetazoline in both in-vitro and in-vivo studies on canine nasal mucosa .

Chemical Reactions Analysis

Nemazoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can occur with halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Nemazoline hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nemazoline hydrochloride exerts its effects by stimulating alpha adrenergic receptors in arterioles, leading to vasoconstriction and decreased congestion at the site of administration. This mechanism involves the release of norepinephrine in sympathetic nerves, which binds to alpha adrenergic receptors and causes vasoconstriction .

Comparison with Similar Compounds

Biological Activity

Nemazoline hydrochloride, also known as naphazoline hydrochloride, is a sympathomimetic agent primarily used as a topical decongestant. It acts mainly on alpha-adrenergic receptors, leading to vasoconstriction and reduced swelling in nasal passages and conjunctival tissues. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

This compound exerts its effects primarily through the activation of alpha-adrenergic receptors (α1 and α2). The binding of norepinephrine to these receptors results in:

  • Vasoconstriction : This is the primary mechanism leading to reduced blood flow and swelling in the nasal mucosa.
  • Decreased secretion : By constricting blood vessels, nemazoline reduces the secretion of mucus in the nasal passages and eyes, alleviating symptoms of congestion and redness.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates several important characteristics:

  • Absorption : It is lipophilic and weakly basic, allowing for significant absorption through mucosal surfaces. Its bioavailability from the gastrointestinal tract is high .
  • Distribution : Nemazoline can cross the blood-brain barrier due to its lipophilic nature, which may lead to central nervous system effects .
  • Metabolism : Limited data suggest that nemazoline undergoes hepatic metabolism, with a substantial portion excreted unchanged in urine .
  • Half-life : While specific half-life data for nemazoline are sparse, similar imidazoline compounds exhibit half-lives ranging from 2 to 12 hours .

Adverse Effects

Long-term use of nemazoline can lead to rebound congestion (rhinitis medicamentosa), characterized by worsening nasal congestion upon cessation of the drug. Other potential side effects include:

  • CNS Effects : Drowsiness or sedation due to central nervous system penetration.
  • Cardiovascular Effects : Elevated blood pressure or heart rate due to systemic vasoconstriction.

Case Study 1: Efficacy in Allergic Rhinitis

A study demonstrated that this compound effectively reduced nasal congestion in patients with allergic rhinitis. Patients reported significant improvement in symptoms within 15 minutes of administration, lasting up to 8 hours .

Case Study 2: Naphazoline and Eye Drops

In a clinical trial involving naphazoline-containing eye drops for allergic conjunctivitis, patients experienced rapid relief from redness and swelling. The study highlighted the importance of dosage accuracy in achieving therapeutic effects while minimizing side effects .

Research Findings Summary Table

ParameterValue/Description
Chemical Structure[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole; HCl]
Primary ActionAlpha-adrenergic receptor agonist
Common UsesDecongestant (nasal and ocular applications)
Onset of Action~15 minutes
Duration of Effect4 to 8 hours
Side EffectsRebound congestion, CNS effects

Properties

CAS No.

111073-18-8

Molecular Formula

C10H12Cl3N3

Molecular Weight

280.6 g/mol

IUPAC Name

2,6-dichloro-4-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride

InChI

InChI=1S/C10H11Cl2N3.ClH/c11-7-3-6(4-8(12)10(7)13)5-9-14-1-2-15-9;/h3-4H,1-2,5,13H2,(H,14,15);1H

InChI Key

ASIGTNNPGBMHLP-UHFFFAOYSA-N

SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

Canonical SMILES

C1CN=C(N1)CC2=CC(=C(C(=C2)Cl)N)Cl.Cl

Synonyms

2-(4-amino-3,5-dichlorobenzyl)imidazoline
A 57219
A-57219

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.